

# Application Note: Laboratory Synthesis of Celecoxib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FOL7185

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**Abstract:** This document outlines a detailed, two-step protocol for the laboratory synthesis of Celecoxib. The synthesis involves the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate, followed by a cyclization reaction with 4-sulfonamidophenylhydrazine hydrochloride. This protocol includes a summary of reaction parameters, a step-by-step experimental procedure, and characterization data. Additionally, the primary signaling pathway for Celecoxib's anti-inflammatory action is illustrated.

## Synthesis Overview and Data Summary

The synthesis of Celecoxib proceeds through the formation of an intermediate diketone, which is then cyclized to form the final pyrazole ring structure.

Table 1: Summary of Reaction Yields and Purity

Step	Reaction	Product	Yield (%)	Purity by HPLC (%)
1	Claisen Condensation	1-(4-methylphenyl)-4,4-trifluorobutane-1,3-dione	~95% (crude)	Not typically isolated
2	Cyclization & Purification	Celecoxib	>85% (after purification)	>99.9% <a href="#">[1]</a>

Table 2: Key Reagents and Solvents

Reagent/Solvent	Molar Mass ( g/mol )	Role
4-Methylacetophenone	134.18	Starting Material
Ethyl trifluoroacetate	142.08	Reagent
Sodium methoxide	54.02	Base
Toluene	92.14	Solvent
4-Sulfonamidophenylhydrazine hydrochloride	223.67	Reagent
Ethyl acetate	88.11	Solvent
Water	18.02	Solvent

## Experimental Protocol

### 2.1. Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

- To a solution of 4-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml), add a 30% solution of sodium methoxide in methanol (80.6 g, 0.447 mol).[\[2\]](#)
- Add ethyl trifluoroacetate (63.58 g, 0.447 mol) to the mixture at a temperature of 25-30 °C.[\[2\]](#)
- Raise the temperature of the reaction mixture to 55-60 °C and stir for approximately 4 hours, monitoring the reaction to completion.[\[2\]](#)
- After completion, cool the reaction mixture to 20-25 °C and wash with 10% aqueous hydrochloric acid (200 ml).[\[2\]](#)
- Separate the organic layer and concentrate it under reduced pressure at 50-55 °C to yield the crude product as an oily mass.

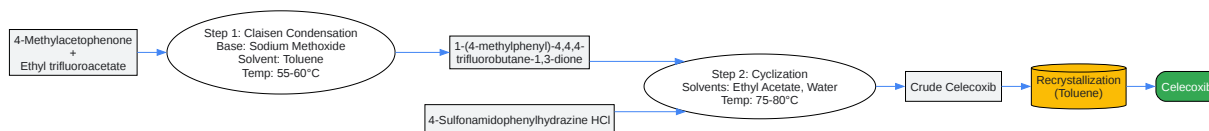
### 2.2. Step 2: Synthesis of Celecoxib

- Prepare a mixture of 4-sulfonamidophenylhydrazine hydrochloride (10.5 g), the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (10.5 g) from Step 1, ethyl acetate (50 ml), and water (50 ml).[1]
- Heat the mixture to 75-80 °C and stir for 5 hours.[1]
- Cool the reaction mixture to 0-5 °C and continue stirring for 1 hour to facilitate precipitation.[1]
- Filter the separated solid, wash it with water (150 ml), and dry to obtain crude Celecoxib.[1]

### 2.3. Purification

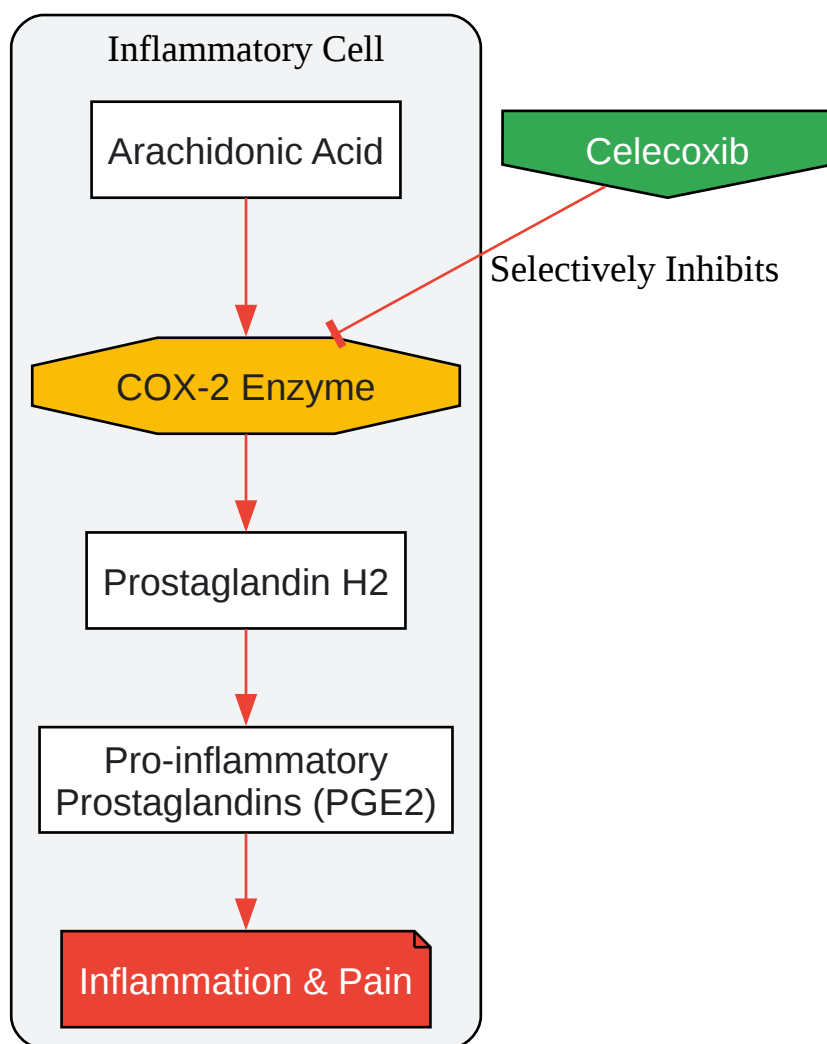
- Take the crude Celecoxib (25 g) and dissolve it in toluene (375 ml) by heating to 80 °C with stirring for 15 minutes.[1]
- Add activated carbon (1.2 g) and continue to stir at 80 °C for 30 minutes.[1]
- Cool the mixture to 10-15 °C and stir for one hour to induce crystallization.[1]
- Filter the separated solid, wash with toluene, and dry at 75 °C for 6 hours to yield purified Celecoxib.[1] The reported purity of the final product is 99.97% by HPLC.[1]

## Diagrams



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Caption: Synthesis workflow for Celecoxib.



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Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

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## References

- 1. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 2. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
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